molecular formula C8H16O B1193912 Cyclooctanol CAS No. 696-71-9

Cyclooctanol

Cat. No. B1193912
CAS RN: 696-71-9
M. Wt: 128.21 g/mol
InChI Key: FHADSMKORVFYOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclooctanol and its derivatives involves intricate chemical reactions. For instance, the synthesis of (Z)‐1‐[2‐(tribenzylstannyl)vinyl]‐1‐cyclooctanol is achieved through specific reactions that result in compounds with unique crystal structures and intramolecular coordination, showcasing the compound's complex synthesis pathways (Ren et al., 2004).

Molecular Structure Analysis

The molecular structure of cyclooctanol derivatives can be elucidated using various analytical techniques. The crystal structure analysis of these compounds reveals intricate details about their molecular geometry and atomic arrangements, providing insights into their chemical behavior and reactivity (Ren et al., 2004).

Chemical Reactions and Properties

Cyclooctanol and its derivatives undergo a range of chemical reactions, leading to the formation of various compounds with significant chemical properties. The reactivity of cyclooctanol is highlighted through its involvement in cycloaddition reactions and its ability to form complex compounds with transition metals, showcasing its versatility in synthetic chemistry (Krishnan et al., 2006).

Physical Properties Analysis

The physical properties of cyclooctanol, such as its crystal structure and molecular symmetry, are crucial for understanding its behavior in various chemical contexts. Detailed analysis of these properties aids in the design of chemical reactions and the synthesis of new compounds with desired characteristics (Krüger, 1970).

Chemical Properties Analysis

The chemical properties of cyclooctanol, including its reactivity and interaction with other compounds, are essential for its application in organic synthesis. Studies on cyclooctanol derivatives provide valuable information on their potential as intermediates in the synthesis of complex organic molecules (Michaut et al., 2004).

Scientific Research Applications

Perfumery and Flavor Industry

  • Application Summary: Cyclooctanol is primarily used in the synthesis of different chemical substances, especially in the fragrance and flavor industry . It’s a versatile intermediate in the fragrance industry, used as a building block for a wide range of aroma chemicals .
  • Results or Outcomes: The use of Cyclooctanol in the fragrance and flavor industry results in a wide range of aroma chemicals that contribute to the scent profiles of various products .

Production of Plasticizers

  • Application Summary: Cyclooctanol plays a critical role in the production of plasticizers, substances added to plastics to increase their flexibility, workability, and durability . Plasticizers are essential for creating PVC (Polyvinyl Chloride) products, and Cyclooctanol’s unique chemical characteristics make it an ideal candidate for this role .
  • Results or Outcomes: The use of Cyclooctanol in the production of plasticizers results in more flexible, workable, and durable plastics, particularly PVC products .

Synthesis of Pharmaceuticals and Dyes

  • Application Summary: Cyclooctanol is used in the synthesis of pharmaceuticals and dyes . Its unique chemical structure and properties make it an essential ingredient in these syntheses .
  • Results or Outcomes: The use of Cyclooctanol in the synthesis of pharmaceuticals and dyes results in a wide range of pharmaceutical compounds and dyes with various properties .

Safety And Hazards

Cyclooctanol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as flammable liquids, acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

Future Directions

While the future directions of cyclooctanol are not explicitly mentioned in the search results, its wide range of applications in the fragrance industry, the production of plasticizers, and the synthesis of pharmaceuticals and dyes suggest that research and development in these areas could lead to new uses and improvements in the production process of cyclooctanol .

properties

IUPAC Name

cyclooctanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H16O/c9-8-6-4-2-1-3-5-7-8/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHADSMKORVFYOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80219875
Record name Cyclooctanol
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Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclooctanol

CAS RN

696-71-9
Record name Cyclooctanol
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Record name Cyclooctanol
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Record name CYCLOOCTANOL
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Record name Cyclooctanol
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Record name Cyclooctanol
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Record name CYCLOOCTANOL
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Synthesis routes and methods I

Procedure details

2 mmol of N-hydroxyphthalimide and 4 mmol of di-tert-butyl peroxide are added at a temperature of 130° C. to 200 mmol of cyclooctane in a round-bottomed flask having an attached reflux condenser. Air at approximately 15 l/h is passed through the reaction mixture for 8 hours at said temperature. Cyclooctanol is obtained at a selectivity of 15% and cyclooctanone at a selectivity of 43%, at a cyclooctane conversion rate of 51%.
Quantity
2 mmol
Type
reactant
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Quantity
4 mmol
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

2 mmol of N-hydroxyphthalimide and 4 mmol of cumene hydroperoxide are added at a temperature of 130° C. to 200 mmol of cyclooctane in a round-bottomed flask having an attached reflux condenser. Oxygen at approximately 15 l/h is passed through the reaction mixture for 8 hours at said temperature. Cyclooctanol is obtained at a selectivity of 17% and cyclooctanone at a selectivity of 46%, at a cyclooctcane conversion rate of 53%.
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclooctanol
Reactant of Route 2
Cyclooctanol
Reactant of Route 3
Cyclooctanol
Reactant of Route 4
Reactant of Route 4
Cyclooctanol
Reactant of Route 5
Cyclooctanol
Reactant of Route 6
Cyclooctanol

Citations

For This Compound
2,030
Citations
E Novak, N Jalarvo, S Gupta, K Hong… - The Journal of …, 2018 - ACS Publications
Plastic crystals are a promising candidate for solid state ionic conductors. In this work, quasielastic neutron scattering is employed to investigate the center of mass diffusive motions in …
Number of citations: 2 pubs.acs.org
O Yamamuro, H Yamasaki, Y Madokoro… - Journal of Physics …, 2003 - iopscience.iop.org
… used cyclooctanol since its plastic phase is stable over a wide temperature range [17]. The dynamical properties of cyclooctanol … First, we measured the heat capacity of cyclooctanol to …
Number of citations: 23 iopscience.iop.org
O Andersson, RG Ross - Molecular physics, 1990 - Taylor & Francis
Using the transient hot-wire method, thermal conductivity and heat capacity per unit volume are measured for solid and liquid phases and glassy crystal states of cyclooctanol, and …
Number of citations: 32 www.tandfonline.com
K Růžička, M Fulem, PBP Serra, O Vlk, I Krakovský - Thermochimica Acta, 2014 - Elsevier
… , and cyclooctanol was studied as a function of temperature. The phase behavior of cyclooctanol and cyclobutanol was studied by DSC as previously published values were ambiguous. …
Number of citations: 13 www.sciencedirect.com
A Drozd-Rzoska, SJ Rzoska… - Journal of Molecular …, 2022 - Elsevier
… This report presents studies in liquid, ODIC-forming, cyclooctanol using two methods inherently associated with the strong electric field: EKE and NDE (for two radio-frequencies). For …
Number of citations: 10 www.sciencedirect.com
MA Rute, J Salud, P Negrier, DO López… - The Journal of …, 2003 - ACS Publications
The two-component system cycloheptanol (C7) + cyclooctanol (C8) has been studied by means of thermal analysis, X-ray powder diffraction, and dielectric spectroscopy. In a first step, …
Number of citations: 18 pubs.acs.org
AC Cope, AH Keough, PE Peterson… - Journal of the …, 1957 - ACS Publications
… shown by hydrogenation of a sample to cyclooctanol, identified as … Chromatography of the mother liquor resulted in isolation of cyclooctanol (10% by weight based on …
Number of citations: 54 pubs.acs.org
Y Ren, X Cheng, K Yang, X Zhu, H Li… - Journal of Molecular …, 2015 - Elsevier
… of cyclooctanol. In order to further investigate the phase transition of cyclooctanol under … In the present study, structural change associated with high pressure on cyclooctanol was …
Number of citations: 9 www.sciencedirect.com
JC Martinez-Garcia, JL Tamarit, LC Pardo… - The Journal of …, 2010 - ACS Publications
The dynamics of the pure compounds and mixed crystals formed between cycloheptanol (cC7-ol) and cyclooctanol (cC8-ol) has been studied by means of broadband dielectric …
Number of citations: 20 pubs.acs.org
AC Cope, RW Gleason - Journal of the American Chemical …, 1962 - ACS Publications
… bicyclooctanol of heretofore unknown structure is formed by the treatment of as-cyclooctene oxide with formic acid.8 Operating on the premise that this alcohol might have the bicyclo [4.2…
Number of citations: 23 pubs.acs.org

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